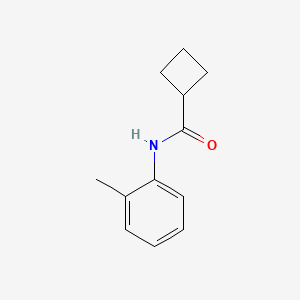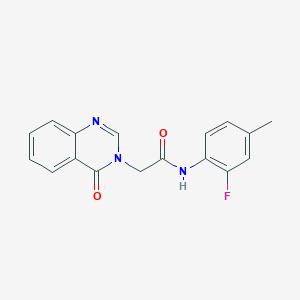![molecular formula C21H22N2O3S B7628469 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide, commonly known as DMP 777, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. DMP 777 belongs to the class of sulfonylbenzamide compounds, and it has been shown to exhibit a wide range of biochemical and physiological effects.
科学研究应用
DMP 777 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, DMP 777 was found to inhibit the production of inflammatory cytokines in a mouse model of arthritis, suggesting its potential use as an anti-inflammatory agent. In another study, DMP 777 was shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. Additionally, DMP 777 has been shown to protect against neuronal damage in models of neurodegenerative diseases, suggesting its potential use as a neuroprotective agent.
作用机制
The exact mechanism of action of DMP 777 is not fully understood, but it is believed to act through multiple pathways. DMP 777 has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, DMP 777 has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DMP 777 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and protect against neuronal damage. Additionally, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using DMP 777 in lab experiments is its potential therapeutic effects in various disease models. Additionally, DMP 777 has been shown to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using DMP 777 in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects.
未来方向
There are several future directions for research on DMP 777. One area of research is the development of more efficient synthesis methods to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects. Furthermore, future research could focus on the potential use of DMP 777 in combination with other compounds to enhance its therapeutic effects. Finally, additional studies are needed to determine the potential clinical applications of DMP 777 in the treatment of various diseases.
合成方法
The synthesis of DMP 777 involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2,5-dimethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction with sodium borohydride, followed by the reaction with 4-bromoaniline to yield the final product, DMP 777. The synthesis of DMP 777 is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
属性
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-5-12-19(27(4,25)26)13-20(14)21(24)22-17-8-10-18(11-9-17)23-15(2)6-7-16(23)3/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRSODGUCFWXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



